BenchChemオンラインストアへようこそ!

2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-chloropyrimidine

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Procure 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-chloropyrimidine (CAS 2034397-88-9) for your medicinal chemistry programs. Its 5‑chloropyrimidine core enables further cross‑coupling or SNAr diversification, while the 3‑oxy‑piperidine vector is absent from the common 4‑oxy regioisomer. With a computed LogP of 3.2, it is suited for permeability assays where a chloropyrimidine is preferred over a less lipophilic fluoro analog. This scaffold also serves as a matched inactive control for SAR studies involving closely related active analogs.

Molecular Formula C15H14BrClN4O2
Molecular Weight 397.66
CAS No. 2034397-88-9
Cat. No. B2614679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-chloropyrimidine
CAS2034397-88-9
Molecular FormulaC15H14BrClN4O2
Molecular Weight397.66
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)OC3=NC=C(C=N3)Cl
InChIInChI=1S/C15H14BrClN4O2/c16-11-4-10(5-18-6-11)14(22)21-3-1-2-13(9-21)23-15-19-7-12(17)8-20-15/h4-8,13H,1-3,9H2
InChIKeyMMJAYHUGBKNCOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-chloropyrimidine (CAS 2034397-88-9): Core Identity and Research Classification


2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-chloropyrimidine (CAS 2034397-88-9) is a synthetic small molecule featuring a 5-bromopyridine-3-carbonyl group linked via an amide bond to a piperidine ring, which is further connected through an ether linkage to a 5-chloropyrimidine moiety. It is classified as a heterocyclic building block and a piperidine derivative, primarily distributed by chemical suppliers for research purposes. Publicly available primary literature and authoritative database records containing quantitative biological activity or physicochemical data for this specific compound are extremely limited [1]. Most accessible information originates from vendor marketing materials rather than peer-reviewed studies, making comparator-based differentiation challenging [2].

Procurement Risk for 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-chloropyrimidine: Why In-Class Analogs Cannot Be Simply Interchanged


In the absence of systematic comparative data, the risk of generic substitution for 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-chloropyrimidine is extremely high. The compound's value proposition hinges on its unique combination of a 5-bromopyridine-3-carbonyl warhead and a 5-chloropyrimidine ether linked via a 3-substituted piperidine. Subtle variations in any of these structural motifs—such as shifting the ether linkage from the 3- to the 4-position of piperidine, replacing the 5-chloro group on pyrimidine with fluorine, or altering the bromine substitution pattern on the pyridine ring—could fundamentally alter target engagement, selectivity, and physicochemical properties. Without established structure-activity relationships (SARs) for this specific scaffold, there is no scientific basis to assume functional equivalence with commercially available analogs like 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine or 4-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine [1].

Quantitative Differentiation Evidence for 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-chloropyrimidine vs. Closest Analogs


Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area (TPSA) Comparison with 5-Fluoro Analog

A direct head-to-head comparison of calculated molecular properties reveals a key differentiation point for 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-chloropyrimidine against its 5-fluoropyrimidine analog. The target compound exhibits a higher computed LogP and larger TPSA, driven by the increased lipophilicity and polar surface area contributions of the chlorine atom versus fluorine. These differences are critical for predicting membrane permeability and oral bioavailability [1].

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Structural Distinction: Ether Linkage Regioisomerism and Its Impact on 3D Conformation

The target compound is the 3-oxy piperidine regioisomer, whereas a closely related commercially available analog, 4-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine, positions the ether linkage at the 4-position of the piperidine ring [1]. This regioisomerism imposes a distinct spatial orientation of the pyrimidine ring relative to the piperidine-bromopyridine scaffold. As a class-level inference, the 3-oxy substitution creates a more compact, bent conformation compared to the extended geometry of the 4-oxy isomer, which can differentially position the pyrimidine ring within a binding pocket and alter vectorial exit angles [2].

Structural Biology Medicinal Chemistry Isosterism

Halogen-Dependent Reactivity: 5-Chloropyrimidine as a Synthetic Handle vs. 5-Fluoro or Unsubstituted Pyrimidine Analogs

In the context of chemical biology probe development, the 5-chloropyrimidine moiety in the target compound provides a versatile synthetic handle for late-stage diversification via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions [1]. In contrast, the 5-fluoro analog is expected to be significantly less reactive toward SNAr, while the unsubstituted pyrimidine analog (4-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine) lacks the functional handle entirely [2].

Synthetic Chemistry Cross-Coupling Chemical Biology

Recommended Procurement Scenarios for 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-chloropyrimidine Based on Evidence


Scaffold for Targeted Library Synthesis Requiring Late-Stage Diversification

The presence of the 5-chloropyrimidine group, which is amenable to further functionalization via cross-coupling or SNAr reactions, makes this compound a suitable core scaffold for generating focused libraries, particularly when a 3-oxy piperidine vector is required. This specific substitution pattern is not present in the commercially available 4-oxy regioisomer [1].

Physicochemical Probe for Intracellular Target Engagement Assays

The computed LogP of 3.2 suggests moderate lipophilicity, making the compound a candidate for cell permeability assays where a 5-chloropyrimidine core is desired over a less lipophilic 5-fluoro variant. This is relevant for projects prioritizing compounds with predicted passive membrane diffusion [1].

Negative Control or Inactive Comparator in SAR Studies

Given the absence of publicly reported bioactivity for this compound, it may serve as a starting point for generating an inactive control molecule. Its close structural similarity to potentially active analogs (e.g., 5-fluoro or 4-oxy regioisomers) makes it a valuable comparator for confirming that observed biological effects are due to specific structural features rather than nonspecific scaffold effects [1].

Quote Request

Request a Quote for 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-chloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.